3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride
Overview
Description
“3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1803585-39-8 . It has a molecular weight of 248.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-chlorobenzyl)tetrahydrofuran-3-amine hydrochloride . The InChI code for this compound is 1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
- Application : This compound is used in the field of chemistry for the synthesis of various heterocyclic compounds .
- Method of Application : The exact method of application is not specified, but it’s likely used as a reagent in chemical reactions .
- Results : The outcomes of these reactions would depend on the specific reaction conditions and other reagents used .
- Application : Derivatives of this compound have shown antimicrobial activity .
- Method of Application : These derivatives are likely tested against various bacterial strains in a laboratory setting .
- Results : Some derivatives have shown activity comparable to standard drugs like ampicillin and gentamicin .
- Application : A similar compound, “3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole”, has been reported to have neuroprotective effects .
- Method of Application : This compound is likely administered to mice in a controlled experimental setting .
- Results : The compound improved depression-like behavior and cognitive impairment in mice .
Scientific Field: Chemistry
Scientific Field: Microbiology
Scientific Field: Neurology
Safety And Hazards
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]oxolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZONUCKTAGTHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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